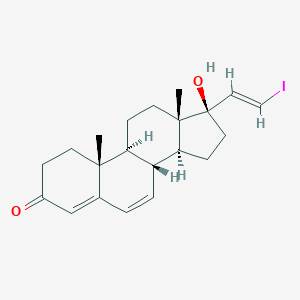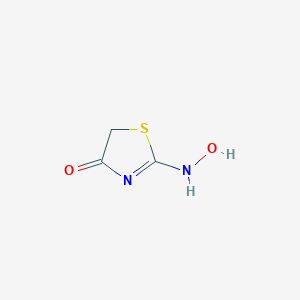![molecular formula C18H18O2 B233028 3-hydroxy-13-methyl-11,12,13,14,15,16-hexahydro-17H-cyclopenta[a]phenanthren-17-one](/img/structure/B233028.png)
3-hydroxy-13-methyl-11,12,13,14,15,16-hexahydro-17H-cyclopenta[a]phenanthren-17-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-hydroxy-13-methyl-11,12,13,14,15,16-hexahydro-17H-cyclopenta[a]phenanthren-17-one, also known as 17-ketosteroid, is a steroid hormone that plays a vital role in various biological processes. This compound is synthesized in the adrenal gland and gonads and is involved in the regulation of sexual development, metabolism, and immune function.
Mécanisme D'action
3-hydroxy-13-methyl-11,12,13,14,15,16-hexahydro-17H-cyclopenta[a]phenanthren-17-oneid exerts its biological effects by binding to specific receptors in the cell, such as the androgen receptor and the estrogen receptor. Upon binding, it activates or inhibits the transcription of specific genes, leading to the observed biological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-hydroxy-13-methyl-11,12,13,14,15,16-hexahydro-17H-cyclopenta[a]phenanthren-17-oneid are diverse and depend on the tissue and cell type. It has been reported to regulate the development of male and female sex organs, bone growth, and muscle mass. In addition, it has been shown to regulate glucose metabolism, lipid metabolism, and immune function.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-hydroxy-13-methyl-11,12,13,14,15,16-hexahydro-17H-cyclopenta[a]phenanthren-17-oneid in lab experiments include its well-defined biological effects, its availability, and its relatively low cost. However, the limitations of using 3-hydroxy-13-methyl-11,12,13,14,15,16-hexahydro-17H-cyclopenta[a]phenanthren-17-oneid in lab experiments include its potential toxicity, its instability in certain solvents, and its potential for non-specific binding to other molecules.
Orientations Futures
The future directions for research on 3-hydroxy-13-methyl-11,12,13,14,15,16-hexahydro-17H-cyclopenta[a]phenanthren-17-oneid include the identification of novel therapeutic targets, the development of more specific and potent analogs, and the elucidation of its role in various biological processes. In addition, further studies are needed to investigate its potential toxicity and side effects in humans.
Conclusion:
In conclusion, 3-hydroxy-13-methyl-11,12,13,14,15,16-hexahydro-17H-cyclopenta[a]phenanthren-17-oneid is a steroid hormone that plays a vital role in various biological processes. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential therapeutic applications of 3-hydroxy-13-methyl-11,12,13,14,15,16-hexahydro-17H-cyclopenta[a]phenanthren-17-oneid.
Méthodes De Synthèse
The synthesis of 3-hydroxy-13-methyl-11,12,13,14,15,16-hexahydro-17H-cyclopenta[a]phenanthren-17-oneid involves the oxidation of the 17-hydroxyl group of the steroid nucleus using various reagents such as chromium trioxide, pyridinium chlorochromate, and potassium permanganate. The yield of the synthesis process varies depending on the reagent used and the reaction conditions.
Applications De Recherche Scientifique
3-hydroxy-13-methyl-11,12,13,14,15,16-hexahydro-17H-cyclopenta[a]phenanthren-17-oneid has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and cardiovascular disorders. It has been reported to have anti-cancer properties by inhibiting the proliferation of cancer cells and inducing apoptosis. In addition, it has been shown to improve glucose metabolism and insulin sensitivity, making it a potential therapeutic agent for diabetes. Furthermore, it has been reported to have anti-inflammatory and anti-oxidant properties, making it a potential therapeutic agent for cardiovascular disorders.
Propriétés
Nom du produit |
3-hydroxy-13-methyl-11,12,13,14,15,16-hexahydro-17H-cyclopenta[a]phenanthren-17-one |
|---|---|
Formule moléculaire |
C18H18O2 |
Poids moléculaire |
266.3 g/mol |
Nom IUPAC |
(13S)-3-hydroxy-13-methyl-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C18H18O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2-5,10,16,19H,6-9H2,1H3/t16?,18-/m0/s1 |
Clé InChI |
PDRGHUMCVRDZLQ-DAFXYXGESA-N |
SMILES isomérique |
C[C@]12CCC3=C(C1CCC2=O)C=CC4=C3C=CC(=C4)O |
SMILES |
CC12CCC3=C(C1CCC2=O)C=CC4=C3C=CC(=C4)O |
SMILES canonique |
CC12CCC3=C(C1CCC2=O)C=CC4=C3C=CC(=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Bromo-5-hydroxytricyclo[5.2.1.0~2,6~]deca-4,8-dien-3-one](/img/structure/B232975.png)
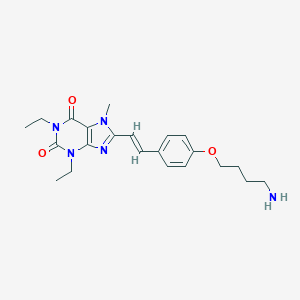
![(2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid](/img/structure/B232999.png)

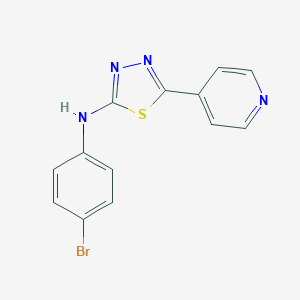

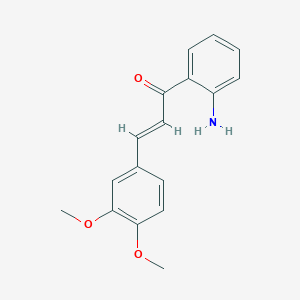
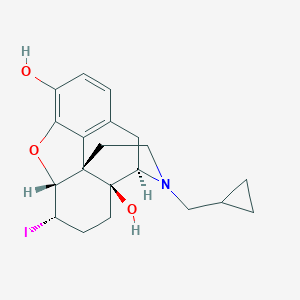

![10,13-dimethyl-7,8,9,10,11,12,13,14,15,16-decahydro-3H-cyclopenta[a]phenanthrene-3,17(6H)-dione](/img/structure/B233031.png)
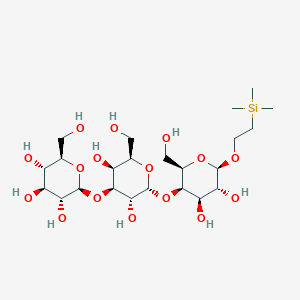
![4-[Benzyl(methyl)amino]butanoic acid](/img/structure/B233066.png)
